(2-Hydroxy-4,6-dimethylphenyl)boronic acid
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Overview
Description
(2-Hydroxy-4,6-dimethylphenyl)boronic acid is an organic compound with the chemical formula C8H11BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4,6-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the one-pot Grignard reaction, where 2,6-dimethylbromobenzene is reacted with tri-n-butylborate in the presence of magnesium turnings in tetrahydrofuran (THF) solvent. The reaction mixture is then acidified and hydrolyzed to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reagent ratios to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the hydroxyl group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(2-Hydroxy-4,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes and other enzymes.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,6-dimethylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylboronic Acid: Similar structure but lacks the hydroxyl group.
2,4-Dimethoxyphenylboronic Acid: Contains methoxy groups instead of methyl and hydroxyl groups.
Uniqueness
(2-Hydroxy-4,6-dimethylphenyl)boronic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
(2-hydroxy-4,6-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIVYRXRKCAQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1O)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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